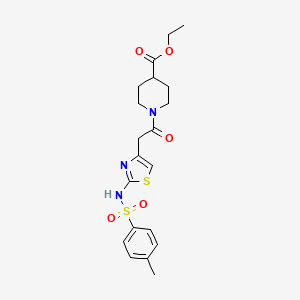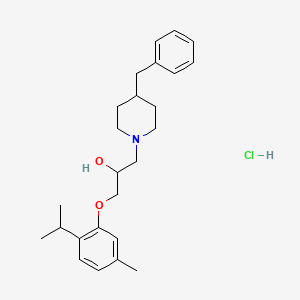
N2-(4-ethylphenyl)pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-(4-ethylphenyl)pyridine-2,3-diamine” is a chemical compound with the molecular formula C13H15N3 . It is also known by other synonyms such as "2,3-Pyridinediamine, N2-(4-ethylphenyl)-" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Wissenschaftliche Forschungsanwendungen
Optical and Electrochemical Applications
- Polymer Synthesis and Characterization : A study by Liaw et al. (2007) developed a novel diamine containing a pyridine heterocyclic group used in the preparation of poly(pyridine−imide). This polymer demonstrated high solubility, good thermal stability, and unique optical properties, including strong orange fluorescence after protonation.
- Thermal and Mechanical Properties of Polyimides : Research by Wang et al. (2008) created a new diamine monomer containing heterocyclic pyridine used to prepare novel polyimides. These polyimides exhibited high glass transition temperatures, excellent thermal and mechanical properties, and strong orange fluorescence following protonation.
Sensor and Detection Applications
- Fluorescent Acid Chemosensor : Wang et al. (2008) developed a novel fluorescent poly(pyridine-imide) that can function as an “off–on” fluorescent switcher for acids, as mentioned in their study Wang et al. (2008).
Material Synthesis and Properties
- Novel Polyimides for Transparent Applications : Guan et al. (2015) synthesized novel pyridine-containing aromatic diamines for the creation of polyimides with exceptional solubility, thermal, mechanical, and optical properties, as detailed in their research Guan et al. (2015).
- High-Performance Polymers : Huang et al. (2015) discussed the synthesis of poly(pyridine-imide)s using a diamine containing heterocyclic pyridine. These polymers exhibited high solubility, transparency, and high-performance mechanical properties Huang et al. (2015).
Corrosion Inhibition
- Cadmium(II) Schiff Base Complexes : Das et al. (2017) synthesized Cd(II) Schiff base complexes, including ligands with pyridine structures, showing promising corrosion inhibition properties on mild steel Das et al. (2017).
Eigenschaften
IUPAC Name |
2-N-(4-ethylphenyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-10-5-7-11(8-6-10)16-13-12(14)4-3-9-15-13/h3-9H,2,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOVVCDULLXROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)

![2-(Bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)

![1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2665799.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2665803.png)
